molecular formula C11H20O B13980348 2-(Cyclohexylmethyl)oxolane CAS No. 3208-42-2

2-(Cyclohexylmethyl)oxolane

Cat. No.: B13980348
CAS No.: 3208-42-2
M. Wt: 168.28 g/mol
InChI Key: XZGVQTNVMLWEMJ-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers

Properties

CAS No.

3208-42-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(cyclohexylmethyl)oxolane

InChI

InChI=1S/C11H20O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-11H,1-9H2

InChI Key

XZGVQTNVMLWEMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)oxolane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclohexylmethyl alcohol, with an appropriate reagent to form the oxolane ring. This reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The choice of solvent, temperature, and pressure are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxolane ring into other cyclic structures.

    Substitution: The cyclohexylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclohexylmethyl-substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)oxolane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)oxolane involves its interaction with molecular targets through its oxolane ring and cyclohexylmethyl group. These interactions can influence various biochemical pathways and processes, depending on the specific application. For example, in medicinal chemistry, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A similar compound with a methyl group instead of a cyclohexylmethyl group.

    Tetrahydrofuran (THF): A simpler oxolane compound without any substituents.

    2-Methyltetrahydrofuran (2-MeTHF): An oxolane with a methyl group at the second position.

Uniqueness

2-(Cyclohexylmethyl)oxolane is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts

Biological Activity

2-(Cyclohexylmethyl)oxolane is a cyclic ether compound with the molecular formula C11_{11}H20_{20}O and a molecular weight of 168.28 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry and biological studies, due to its potential as a ligand and its unique structural properties.

PropertyValue
CAS No. 3208-42-2
IUPAC Name This compound
Molecular Formula C11_{11}H20_{20}O
Molecular Weight 168.28 g/mol
InChI Key XZGVQTNVMLWEMJ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CC2CCCO2

The biological activity of this compound primarily derives from its interactions with biological targets, which can modulate various biochemical pathways. The oxolane ring and cyclohexylmethyl group enable the compound to act as a potential ligand for specific receptors or enzymes, influencing their activity in biological systems.

Applications in Research and Medicine

  • Ligand Binding Studies : The compound is being investigated for its binding affinity to various receptors, which could lead to the development of new therapeutic agents.
  • Pharmaceutical Intermediate : Research is ongoing to explore its potential role in drug formulation and delivery systems.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.

Study on Ligand Binding Affinity

A recent study assessed the binding affinity of various oxolane derivatives, including this compound, to nicotinic acetylcholine receptors (nAChRs). The results indicated that compounds with similar structures exhibited varying degrees of selectivity and potency, suggesting that modifications to the cyclohexylmethyl group could enhance biological activity .

Toxicological Assessment

Research has also been conducted on the toxicological profile of related compounds, highlighting the importance of understanding the safety and efficacy of new psychoactive substances that share structural similarities with this compound. This includes evaluating their effects on central nervous system activity and potential for abuse .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other oxolanes:

CompoundStructure ComparisonBiological Activity
2-Methyloxolane Methyl group instead of cyclohexylmethylLower binding affinity
Tetrahydrofuran (THF) Simpler oxolane structureSolvent properties only
2-Methyltetrahydrofuran (2-MeTHF) Methyl group at second positionSimilar uses in chemistry

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